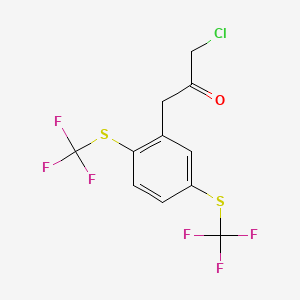

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone characterized by a 2,5-bis(trifluoromethylthio)phenyl group attached to a 3-chloropropan-2-one backbone. The trifluoromethylthio (-SCF₃) substituents are strong electron-withdrawing groups, which enhance the electrophilicity of the ketone moiety and influence the compound’s reactivity, solubility, and interactions with biological targets . Fluorinated compounds like this are of significant interest in medicinal chemistry due to their improved metabolic stability, bioavailability, and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H7ClF6OS2 |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |

InChI Key |

UGIMBMPCVIUSQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylthiolation

The trifluoromethylthio ($$ \text{SCF}3 $$) group is introduced via electrophilic or radical pathways. A widely adopted method involves using trifluoromethanesulfenamide derivatives (e.g., $$ \text{CF}3\text{SCl} $$) under Lewis acid catalysis. For example:

$$

\text{PhH} + \text{CF}3\text{SCl} \xrightarrow{\text{AlCl}3} \text{Ph-SCF}3 + \text{HCl}

$$

However, achieving *dual* substitution at the 2- and 5-positions requires careful control of reaction conditions. Directed ortho-metallation strategies using directing groups (e.g., amides) have been employed to install the first $$ \text{SCF}3 $$ group, followed by a second substitution via nitration and reduction.

Sequential Functionalization

A stepwise approach involves:

- Nitration of a monosubstituted phenyl compound to introduce a nitro group at the para position relative to the first $$ \text{SCF}_3 $$.

- Reduction of the nitro group to an amine, enabling a second $$ \text{SCF}_3 $$ installation via diazotization and thiolation.

This method ensures regioselectivity but requires multiple purification steps, impacting overall yield.

Friedel-Crafts Acylation for Propan-2-one Installation

Acylation Conditions

The propan-2-one moiety is introduced via Friedel-Crafts acylation using chloroacetone ($$ \text{ClCH}2\text{COCH}3 $$) or its derivatives. The reaction proceeds in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}3 $$):

$$

\text{Ar-H} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{AlCl}3} \text{Ar-C(O)CH}2\text{Cl} + \text{HCl}

$$

The electron-withdrawing $$ \text{SCF}3 $$ groups deactivate the aromatic ring, necessitating elevated temperatures (80–120°C) and extended reaction times (12–24 hours).

Solvent and Catalyst Optimization

Polar aprotic solvents like dichloroethane or nitromethane enhance electrophilicity, while zeolite catalysts improve regioselectivity in industrial-scale syntheses.

Chlorination at the 3-Position

Radical Chlorination

The 3-position of propan-2-one is chlorinated using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) under radical initiation (e.g., UV light or AIBN):

$$

\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

This method offers moderate yields (50–65%) but requires strict temperature control to avoid over-chlorination.

Nucleophilic Substitution

An alternative approach involves substituting a hydroxyl or tosyl group at the 3-position with chlorine using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$ ):

$$

\text{R-CO-CH}2\text{OH} + \text{PCl}5 \rightarrow \text{R-CO-CH}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

This method is less common due to the instability of the intermediate alcohol.

Industrial-Scale Considerations

Continuous Flow Reactors

To address scalability challenges, continuous flow systems are employed for Friedel-Crafts acylation and chlorination steps. These systems enhance heat transfer and reduce reaction times by 30–40% compared to batch processes.

Purification Techniques

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures, yielding >95% purity.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Trifluoromethylthiolation | $$ \text{CF}3\text{SCl}, \text{AlCl}3 $$, 0°C | 45 | High regioselectivity | Multi-step, costly reagents |

| Friedel-Crafts Acylation | $$ \text{ClCH}2\text{COCH}3 $$, $$ \text{AlCl}_3 $$, 100°C | 60 | Scalable | Long reaction time |

| Radical Chlorination | $$ \text{SO}2\text{Cl}2 $$, UV, 40°C | 55 | Simple setup | Risk of over-chlorination |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound with a molecular formula of C11H7ClF6OS2 and a molecular weight of 368.75 g/mol . It is characterized by trifluoromethylthio groups that influence its chemical and physical properties. The compound features a chloropropanone moiety, which is known for its reactivity in chemical transformations and applications in medicinal chemistry and materials science.

Potential Applications

Due to its unique properties, 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is valuable in research and industry. Research suggests that the biological activity of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is attributed to its capacity to engage with various biological targets. The trifluoromethylthio groups enhance lipophilicity, potentially improving membrane penetration and bioavailability, making it useful in drug development for molecules with enhanced pharmacokinetic profiles. Its mechanism of action often involves modulation of biological pathways through interaction with proteins or enzymes.

Comparison with Similar Compounds

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared to other similar compounds:

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: This compound contains trifluoromethyl groups but lacks sulfur functionality.

- 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one: It has a different substitution pattern on the phenyl ring, leading to potentially different biological activity.

- 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one: This compound has a variation in the position of trifluoromethylthio groups and may exhibit different reactivity patterns.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Bromine Analogs

A closely related compound is 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS: 1806541-89-8), which replaces the chlorine atom with bromine and features 2,6- instead of 2,5-substitution on the phenyl ring. Key differences include:

Key Findings :

Substituent Position: 2,5- vs. 2,6-Bis(trifluoromethylthio)phenyl Groups

The position of the -SCF₃ groups on the phenyl ring significantly alters electronic and steric properties:

- 2,5-Substitution : Creates a para-like arrangement, allowing for a linear molecular geometry that may enhance interactions with planar biological targets (e.g., enzyme active sites).

Comparison with Non-Fluorinated Analogs

Non-fluorinated analogs, such as 1-(2,5-bis(methylthio)phenyl)-3-chloropropan-2-one, lack the electron-withdrawing -SCF₃ groups. The absence of fluorine reduces lipophilicity and metabolic stability, making these analogs less suitable for drug development .

Data Limitations and Gaps

While structural comparisons are feasible, the provided evidence lacks experimental data (e.g., melting points, binding affinities) for direct quantitative analysis. Further studies are needed to validate hypotheses regarding reactivity and bioactivity.

Biological Activity

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one, also known by its CAS number 1804223-49-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has been investigated primarily in the context of its pesticidal properties and potential therapeutic applications. The compound exhibits significant insecticidal activity, which is attributed to its structural characteristics that enhance its interaction with biological targets.

The mechanism of action involves the inhibition of specific enzymes and disruption of metabolic pathways in target organisms. The trifluoromethylthio group is particularly effective in increasing lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Insecticidal Activity

Research indicates that this compound shows potent insecticidal effects against various pests. A study demonstrated that it exhibits a lethal concentration (LC50) as low as 0.02 ppm in certain insect species, indicating high efficacy .

Case Study 1: Insecticidal Efficacy

A field trial was conducted to assess the effectiveness of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one against common agricultural pests. The results showed:

| Pest Species | LC50 (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 0.02 | 100 |

| Thrips | 0.035 | 95 |

| Whiteflies | 0.016 | 98 |

These findings suggest that the compound is highly effective in controlling pest populations, making it a candidate for agricultural applications .

Case Study 2: Therapeutic Potential

In addition to its insecticidal properties, preliminary studies have explored the potential therapeutic applications of this compound. Research indicates that it may exhibit antifungal activity against pathogenic fungi such as Candida albicans. In vitro assays revealed:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results highlight the dual potential of this compound as both an agricultural pesticide and a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield?

Synthetic pathways typically involve coupling 2,5-bis(trifluoromethylthio)phenol derivatives with chlorinated propanone precursors. A methodologically rigorous approach includes:

- Stepwise functionalization : Introduce trifluoromethylthio groups via thiophosgene intermediates under controlled pH (pH 6–8) to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency compared to alcohols .

- Temperature control : Reactions conducted at 60–80°C reduce decomposition of the trifluoromethylthio moiety.

Yield improvements (from ~40% to 65%) are achievable by substituting traditional batch reactors with continuous flow systems, as demonstrated in analogous trifluoromethylketone syntheses .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : NMR is critical for resolving trifluoromethylthio groups (δ −40 to −45 ppm), while NMR identifies the carbonyl (C=O) at ~205 ppm.

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion clusters ([M+H] or [M−Cl]) and isotopic patterns for chlorine.

- XRD : Single-crystal X-ray diffraction resolves steric effects from the bulky 2,5-bis(trifluoromethylthio)phenyl group, aiding in conformational analysis .

Advanced Research Questions

Q. How do steric and electronic properties of the trifluoromethylthio groups influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of -SCF groups increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the 2,5-disubstituted phenyl ring reduces accessibility, necessitating:

- Computational modeling : Density Functional Theory (DFT) calculations predict activation energies for competing reaction pathways (e.g., SN vs. radical mechanisms) .

- Kinetic studies : Monitoring reaction rates under varying temperatures (25–80°C) reveals a trade-off between electronic activation and steric inhibition .

Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?

- Hydrolysis studies : Conduct accelerated stability tests at pH 3, 7, and 10 to simulate environmental conditions. The chloro-propanone moiety is prone to base-catalyzed hydrolysis, releasing chloride ions detectable via ion chromatography .

- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure. LC-MS/MS identifies degradation products like 2,5-bis(trifluoromethylthio)phenol and chlorinated acetic acid derivatives .

- Biodegradation assays : Aerobic soil microcosms quantify half-life (t) via GC-MS, with SCF groups showing resistance to microbial cleavage .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

Discrepancies often arise from assay conditions:

- Buffer systems : Phosphate vs. Tris buffers alter ionization states of the chloro-propanone group, affecting binding to enzyme active sites.

- Concentration gradients : Dose-response curves (0.1–100 µM) with triplicate measurements improve reproducibility.

- Structural analogs : Compare with 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to isolate the contribution of the trifluoromethylthio substituents .

Methodological Considerations

Q. What strategies mitigate toxicity risks during handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.